4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide
Description
4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide is a chemical compound with the molecular formula C14H12Cl2N2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a dichlorophenyl group and a benzohydrazide moiety, which contribute to its unique chemical properties.
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-12-6-1-9(7-13(12)16)8-20-11-4-2-10(3-5-11)14(19)18-17/h1-7H,8,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNRTYACYBGOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-hydroxybenzohydrazide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-Dichlorophenyl)methoxy]-N’-[(E)-phenylmethylidene]benzohydrazide
- 4-[(3,4-Dichlorophenyl)methoxy]-N’-[(E)-(furan-2-yl)methylidene]benzohydrazide
Uniqueness
4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential biological activities compared to similar compounds .
Biological Activity
4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction between 3,4-dichlorobenzaldehyde and 4-methoxybenzoylhydrazine under acidic conditions to form the hydrazone derivative. The reaction is generally carried out in organic solvents like ethanol or methanol at elevated temperatures to enhance yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the strain tested .
Anticancer Potential
Preliminary studies suggest that this compound may serve as a lead for developing new anticancer agents. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. The compound's structural features, particularly the dichlorophenyl and methoxy groups, are believed to enhance its interaction with cellular targets involved in cancer progression.
Antiglycation Activity
A series of derivatives related to benzohydrazones have been evaluated for their antiglycation activity, which is crucial in diabetic management. One study reported IC50 values for related compounds ranging from 216.52 to 748.71 µM against glycation processes. Although specific data for this compound is limited, the structural similarities suggest potential antiglycation effects that warrant further investigation .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Apoptotic Pathways : Activation of caspases leading to programmed cell death has been observed in preliminary studies.
- Antioxidant Activity : Similar compounds have shown antioxidant properties that could contribute to their overall biological efficacy .
Case Studies and Research Findings
- Antimicrobial Study : A recent study assessed the antimicrobial efficacy of various hydrazone derivatives, including those related to this compound. Results indicated a strong correlation between structural modifications and antimicrobial potency .
- Anticancer Research : In a study investigating the cytotoxic effects of benzohydrazone derivatives on breast cancer cell lines, this compound was highlighted for its ability to reduce cell viability significantly.
Data Table
| Biological Activity | Measurement Method | Result (IC50 or MIC) |
|---|---|---|
| Antimicrobial | Broth microdilution | MIC: 50 - 200 µg/mL |
| Anticancer | MTT assay | IC50: Varies by cell line |
| Antiglycation | BSA-MG glycation model | IC50: Data pending |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves condensation reactions under reflux conditions. For example, benzohydrazide derivatives can be synthesized by reacting substituted benzaldehydes with hydrazine precursors in ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and purification . Green synthesis approaches, such as minimizing solvent waste and using microwave-assisted techniques, are recommended for improved efficiency and sustainability . Optimization requires adjusting reaction time, temperature, and molar ratios, monitored via thin-layer chromatography (TLC).
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For confirming hydrogen and carbon environments in the aromatic and hydrazide moieties .
- Fourier-Transform Infrared (FTIR) : To identify functional groups like N-H (hydrazide) and C-O (ether) bonds .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography : To resolve crystal structures using software like SHELXL for small-molecule refinement .
Q. How can researchers screen the biological activity of this compound in preliminary studies?
- Methodological Answer : Initial screening involves:
- In vitro assays : Antioxidant activity via DPPH/ABTS radical scavenging ; anti-inflammatory activity using COX-2 inhibition assays .
- In silico studies : Molecular docking with target proteins (e.g., acetylcholinesterase for neuroactivity) to predict binding affinities .
- In vivo models : Rodent studies for analgesic or anti-inflammatory effects, with dose-response curves and toxicity assessments .
Advanced Research Questions
Q. How do computational methods like DFT and molecular docking elucidate the antioxidant or enzyme inhibitory mechanisms of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates thermodynamic parameters (e.g., bond dissociation enthalpy) to predict radical scavenging mechanisms like SPLET (Single Proton Loss Electron Transfer) or HAT (Hydrogen Atom Transfer) .
- Molecular Docking : Simulates interactions with enzyme active sites (e.g., acetylcholinesterase) to identify key residues (e.g., Trp286 for AChE inhibition) and optimize ligand conformations .
- ADMET Analysis : Predicts pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) using tools like SwissADME .
Q. What strategies resolve contradictions in reported antioxidant mechanisms across different studies?
- Methodological Answer : Discrepancies may arise from solvent polarity or radical type. For example:
- In polar solvents, SPLET dominates due to stabilization of ionic intermediates, while HAT prevails in non-polar environments .
- Chlorinated peroxyl radicals may exhibit mixed mechanisms (SPLET vs. HAA), requiring kinetic studies (e.g., stopped-flow spectrometry) and comparative DFT calculations .
Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced pharmacological profiles?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance oxidative stability, while hydroxyl groups improve radical scavenging .
- Scaffold Hybridization : Combining benzohydrazide with pyrazolo[3,4-d]pyrimidine cores increases kinase inhibition (e.g., EGFR for anticancer activity) .
- Pharmacophore Mapping : Identifies critical moieties (e.g., hydrazide nitrogen for radical interactions) through 3D-QSAR models .
Q. What experimental and computational approaches validate the multi-stage mechanisms of antiradical activity?
- Methodological Answer :
- Kinetic Analysis : Measures rate constants (k) for radical quenching using UV-Vis spectroscopy, coupled with Arrhenius plots to determine activation energy .
- Electron Paramagnetic Resonance (EPR) : Detects transient radical intermediates during reactions .
- Multi-parametric Optimization : Combines experimental kinetics with DFT-calculated parameters (e.g., ionization potential) to propose mechanisms like SPLET–RRC (Radical-Radical Coupling) .
Q. How does crystallographic data from SHELX refine the structural understanding of benzohydrazide derivatives?
- Methodological Answer : SHELX software processes X-ray diffraction data to:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
